(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester (S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475101
InChI: InChI=1S/C14H27N3O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3/t11-/m0/s1
SMILES: CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN
Molecular Formula: C14H27N3O3
Molecular Weight: 285.38 g/mol

(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13475101

Molecular Formula: C14H27N3O3

Molecular Weight: 285.38 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H27N3O3
Molecular Weight 285.38 g/mol
IUPAC Name tert-butyl (2S)-2-[[(2-aminoacetyl)-ethylamino]methyl]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H27N3O3/c1-5-16(12(18)9-15)10-11-7-6-8-17(11)13(19)20-14(2,3)4/h11H,5-10,15H2,1-4H3/t11-/m0/s1
Standard InChI Key ZDFZSXKULPUVMT-NSHDSACASA-N
Isomeric SMILES CCN(C[C@@H]1CCCN1C(=O)OC(C)(C)C)C(=O)CN
SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN
Canonical SMILES CCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN

Introduction

Structural and Chemical Identification

Core Structure

The compound consists of:

  • Pyrrolidine ring: A five-membered nitrogen-containing heterocycle.

  • Tert-butyl ester: A carboxylic acid derivative protected by a tert-butoxycarbonyl (Boc) group.

  • Bifunctional side chain: A 2-amino-acetyl-ethyl-amino group, enabling further functionalization.

PropertyValue
CAS Number1353998-30-7 (from ChemBK )
Molecular FormulaC₁₅H₂₉N₃O₃ (confirmed by Vulcan Chem, ChemBK )
Molecular Weight285.38 g/mol (Vulcan Chem; 299.41 g/mol for isopropyl variant )
SMILESCCN(CC1CCCN1C(=O)OC(C)(C)C)C(=O)CN (Vulcan Chem)
PubChem CID66563932 (Vulcan Chem)

Note: Molecular weight discrepancies arise from isomeric variations (e.g., ethyl vs. isopropyl substituents).

Synthesis and Reaction Pathways

Key Synthetic Steps

The synthesis typically involves:

  • Pyrrolidine Core Construction: Formation of the pyrrolidine ring via cycloaddition or reduction of a cyclic ketone.

  • Functionalization: Introduction of the (2-amino-acetyl)-ethyl-amino side chain through reductive alkylation or coupling reactions.

  • Protection: Application of the tert-butyl ester group using di-tert-butyl dicarbonate (Boc anhydride).

Example Reaction Protocols

StepReagents/ConditionsYieldSource
Reductive AlkylationSodium cyanoborohydride, acetic acid, ethanol, 60°C, overnight61%Ambeed
Carbamate FormationBoc anhydride, dichloromethane, triethylamine, 20°C~70%Vulcan Chem
AcetylationAcetic anhydride, pyridine, room temperature73%RSC

Data compiled from analogous pyrrolidine derivatives .

Physical and Chemical Properties

Stability and Solubility

  • Stability: The tert-butyl ester is stable under basic conditions but cleaves under acidic hydrolysis (e.g., TFA).

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the Boc group’s hydrophobicity and the amine’s polarity.

Spectroscopic Data

TechniqueKey ObservationsSource
¹H NMRδ 1.42 (s, 9H, tert-butyl), 3.50–3.00 (m, pyrrolidine), 4.17 (bs, NH)RSC
¹³C NMRδ 173.6 (ester C=O), 171.1 (amide C=O), 80.7 (Boc quaternary C)RSC
ESI Mass[M+K]⁺ 395.3 (RSC ), [M+H]⁺ 251.3 (Ambeed )
ApplicationMechanism/ExampleSource
Kinase InhibitionAnalogous pyrido[2,3-d]pyrimidinones inhibit CDK4/6 kinasesUS Patent
BBB PenetrationEster prodrugs improve brain uptake (e.g., sobetirome analogs)PMC

Research Challenges and Future Directions

Unresolved Questions

  • Stereochemical Purity: Confirmation of enantiomeric excess in large-scale synthesis.

  • Metabolic Fate: In vivo stability and deprotection kinetics of the tert-butyl ester.

Optimization Opportunities

  • Green Chemistry: Replacement of hazardous reagents with eco-friendly alternatives.

  • Continuous Flow Synthesis: Automation to enhance yield and reduce waste.

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